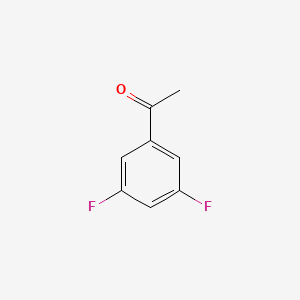

3',5'-Difluoroacetophenone

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJLDNSPGPBDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333793 | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123577-99-1 | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Within the arsenal of fluorinated building blocks available to the synthetic chemist, 3',5'-Difluoroacetophenone has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated aromatic ketone.[1] Its chemical structure is characterized by an acetophenone core with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific substitution pattern profoundly influences the molecule's reactivity and physical properties.

The presence of the two electron-withdrawing fluorine atoms modulates the electron density of the aromatic ring and enhances the electrophilicity of the carbonyl carbon. This electronic tuning is a cornerstone of its utility in a variety of chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123577-99-1 | [1][3][4][] |

| Molecular Formula | C₈H₆F₂O | [3][4][6] |

| Molecular Weight | 156.13 g/mol | [1][3][4] |

| Appearance | White to light yellow or brown powder/crystal | [3][] |

| Melting Point | 34-42 °C | [1][3][][7] |

| Boiling Point | 94-95 °C at 13 mmHg | [3][] |

| Density | ~1.206 g/cm³ (Predicted) | [][7] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [1] |

| Purity | Typically ≥ 97% (GC) | [1][3] |

Synthesis Pathway: A Mechanistic Perspective

While various synthetic routes to this compound exist, a common and illustrative method involves the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient means of introducing the acetyl group onto the difluorinated ring.

The causality behind this choice of reaction lies in the activation of the acylating agent by a Lewis acid, typically aluminum chloride (AlCl₃), which generates a highly electrophilic acylium ion. The 1,3-difluorobenzene, while deactivated by the electron-withdrawing fluorine atoms, can still undergo substitution, with the incoming electrophile being directed to the C4 position due to the ortho,para-directing (albeit deactivating) nature of the halogens.

A generalized experimental workflow for such a synthesis is outlined below.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).

-

Formation of Acylium Ion: Acetyl chloride is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for a further 30 minutes to ensure the complete formation of the acylium ion complex.

-

Electrophilic Aromatic Substitution: 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. Following the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Product Isolation: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

Figure 1: Generalized workflow for the synthesis of this compound.

Synthetic Utility and Key Applications

The true value of this compound lies in its role as a versatile synthon. Its structure provides multiple reactive sites that can be selectively manipulated.[2]

-

Nucleophilic Addition to the Carbonyl: The ketone functionality is a prime target for nucleophiles, such as Grignard reagents or organolithium compounds, allowing for the construction of tertiary alcohols.

-

Reduction of the Ketone: The carbonyl can be readily reduced to a secondary alcohol, which can serve as a precursor for chiral molecules or be further functionalized.

-

Reactions at the α-Carbon: The protons on the methyl group are acidic and can be removed by a suitable base to form an enolate, which can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations).

-

Aromatic Ring Functionalization: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, opening avenues for further substitution reactions.[2]

These reaction pathways are fundamental to its application in several key areas:

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[3] The difluoro substitution pattern is often used to enhance metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: It is used in the development of new pesticides and herbicides, where the fluorine atoms can contribute to increased efficacy and stability.[3]

-

Materials Science: This compound is applied in the formulation of specialty polymers and coatings, where the fluorine atoms impart desirable properties such as thermal stability and chemical resistance.[3]

-

Organic Synthesis: It serves as a starting material for more complex molecules, including 1,3,5-triarylpyrazoline fluorophores and various heterocyclic compounds.[1]

Figure 2: Key reaction pathways involving this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and carries the following hazard statements:

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] A dust mask (type N95 or equivalent) is recommended when handling the solid form.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[][8][9] It should be stored at room temperature.[3][7][9]

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of standard analytical techniques. Spectroscopic data is crucial for structural elucidation. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which can be used for comparison.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1690-1710 cm⁻¹) and C-F stretches.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the methyl protons and complex multiplets for the aromatic protons.

-

¹⁹F NMR will show a single resonance, confirming the symmetric substitution.

-

¹³C NMR will provide information on all the unique carbon environments within the molecule.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its unique electronic properties, conferred by the meta-difluoro substitution, make it a highly valuable and versatile building block. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage its full potential in the design and creation of novel pharmaceuticals, advanced materials, and complex organic molecules, driving forward the frontiers of chemical synthesis.

References

-

Cheméo. Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1). [Link]

- Google Patents.

-

NIST. 3,5-Difluoroacetophenone. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

NIST Chemistry WebBook. 3,5-Difluoroacetophenone. [Link]

Sources

- 1. 3′,5′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 6. 3,5-Difluoroacetophenone [webbook.nist.gov]

- 7. This compound | 123577-99-1 [amp.chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. 123577-99-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3',5'-Difluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Difluoroacetophenone is a pivotal fluorinated building block in the landscape of modern organic synthesis, with significant applications in pharmaceutical development and materials science.[1][2] Its unique electronic properties, conferred by the two fluorine atoms in a meta arrangement, make it a valuable precursor for creating complex molecules with enhanced biological activity and material characteristics.[1] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and validated experimental protocols.

Introduction: The Strategic Importance of Fluorinated Acetophenones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This "fluorine effect" is a cornerstone of modern drug design.[1][3] this compound, also known as 1-(3,5-difluorophenyl)ethanone, serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, including anti-inflammatory and analgesic drugs.[1][4][5] Furthermore, its utility extends to materials science, where it is incorporated into specialty polymers and coatings to improve their thermal stability and chemical resistance.[1]

This guide is designed to provide researchers and drug development professionals with a thorough understanding of the synthesis and characterization of this versatile compound. We will delve into the mechanistic underpinnings of the primary synthetic route, offer a detailed and reproducible experimental protocol, and present a comprehensive analysis of the spectroscopic data required to confirm the identity and purity of the final product.

Synthetic Methodology: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene.[6][7][8][9][10] This classic electrophilic aromatic substitution reaction provides a direct and reliable pathway to introduce an acyl group onto the aromatic ring.[11]

Mechanistic Insights into the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[9]

-

Generation of the Acylium Ion: The reaction is initiated by the interaction of an acylating agent, typically an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6][7][9] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the cleavage of the carbon-halogen or carbon-oxygen bond to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[7][9]

-

Electrophilic Attack: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[7] This step results in the formation of a non-aromatic carbocation intermediate, known as an arenium ion or σ-complex, where the aromaticity of the ring is temporarily disrupted.[7]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the leaving group), abstracts a proton from the carbon atom bearing the newly attached acyl group.[10] This deprotonation step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[9]

It is crucial to note that the product ketone can form a stable complex with the Lewis acid catalyst.[10] Consequently, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.[10] This complex is subsequently hydrolyzed during the aqueous workup to liberate the desired ketone.[10]

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: The reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

-

1,3-Difluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the flask.

-

Slow Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise from the addition funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the evolution of HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆F₂O | [12][13][14] |

| Molecular Weight | 156.13 g/mol | [12][13] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 34-38 °C | [5][13] |

| Boiling Point | 95 °C at 13 mmHg | [1] |

| CAS Number | 123577-99-1 | [12][13] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl protons will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

-

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum provides a direct confirmation of the presence and chemical environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band for the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups.

-

C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

-

Aromatic C=C stretching vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

A molecular ion peak (M⁺) at m/z = 156.[15]

-

A prominent fragment ion at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺).[15]

-

Other characteristic fragment ions resulting from the cleavage of the molecule.

Diagram: Experimental Workflow

Caption: A streamlined overview of the synthesis and characterization process.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules.[1][2] Its difluorinated phenyl ring can be found in various drug candidates and approved pharmaceuticals. The presence of the fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions and pharmacokinetic properties.[1] The ketone functionality provides a versatile handle for further chemical transformations, such as reductive amination, aldol condensation, and the formation of heterocyclic rings, all of which are common strategies in medicinal chemistry to build molecular complexity and explore structure-activity relationships.[2]

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[13] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[13] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Friedel-Crafts acylation of 1,3-difluorobenzene stands as the most efficient and reliable synthetic route. A detailed understanding of the reaction mechanism, coupled with a robust experimental protocol and thorough analytical characterization, is paramount for the successful synthesis and application of this important chemical intermediate. As the demand for novel fluorinated pharmaceuticals and advanced materials continues to grow, the significance of versatile building blocks like this compound in driving innovation in research and development will undoubtedly increase.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

NIST. 3,5-Difluoroacetophenone. [Link]

- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

PrepChem.com. Synthesis of 3,4-difluoroacetophenone. [Link]

-

Chemstuff. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

HMDB. Acetophenone ¹H NMR Spectrum. [Link]

-

YouTube. Friedel Craft Acylation with Acid and Anhydride. [Link]

-

University of Arizona. Mass spectral interpretation. [Link]

-

SLS. 3,5-Difluoroacetophenone, 97%. [Link]

-

NIST. Acetophenone Mass Spectrum. [Link]

-

PubChemLite. This compound (C8H6F2O). [Link]

-

SpectraBase. 2',5'-Difluoroacetophenone - Vapor Phase IR. [Link]

-

SpectraBase. 2',5'-Difluoroacetophenone - ATR-IR. [Link]

- Google Patents.

-

Organic Syntheses. Resacetophenone. [Link]

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development. [Link]

- Google Patents.

-

University of Vienna. General procedure for the synthesis of 3-hydroxyflavone ligands. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 3′,5′-ジフルオロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. byjus.com [byjus.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. science-revision.co.uk [science-revision.co.uk]

- 12. 3,5-Difluoroacetophenone [webbook.nist.gov]

- 13. 3′,5′-ジフルオロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. PubChemLite - this compound (C8H6F2O) [pubchemlite.lcsb.uni.lu]

- 15. asdlib.org [asdlib.org]

An In-depth Technical Guide to 3',5'-Difluoroacetophenone for Advanced Research Applications

Introduction

In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, 3',5'-Difluoroacetophenone has emerged as a particularly valuable and versatile intermediate.[1]

This technical guide provides an in-depth exploration of this compound, also known by its IUPAC name, 1-(3,5-difluorophenyl)ethanone.[] We will delve into its core molecular structure, physicochemical properties, and its pivotal role in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not just data, but field-proven insights into leveraging this compound's reactivity to construct complex, high-value molecules.[3]

Core Physicochemical & Structural Properties

The utility of this compound begins with its fundamental properties. It is typically a white to light yellow or brown crystalline solid at room temperature.[1] Its defining structural features are an aromatic ring symmetrically substituted with two strongly electron-withdrawing fluorine atoms meta to a reactive acetyl group. This specific arrangement dictates its chemical behavior and serves as the foundation for its synthetic applications.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 123577-99-1 | [1] |

| Molecular Formula | C₈H₆F₂O | [1][4] |

| Molecular Weight | 156.13 g/mol | [1] |

| Appearance | White to light yellow/brown powder or crystal | [1][4] |

| Melting Point | 34-42 °C | [1] |

| Boiling Point | 95 °C @ 13 mmHg | [1] |

| SMILES | CC(=O)c1cc(F)cc(F)c1 | [4] |

| InChI Key | OXJLDNSPGPBDCP-UHFFFAOYSA-N | [4] |

Molecular Structure Analysis

The molecular architecture of this compound is key to its function as a synthetic intermediate. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution under certain conditions. More commonly, this electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the acetyl group, making it a prime target for nucleophilic attack.[3] This predictable reactivity is the basis for its widespread use.

Caption: Molecular structure of this compound.

Spectroscopic analysis confirms this structure. The NIST Chemistry WebBook indicates the availability of reference IR and mass spectra for identity confirmation.[5] Furthermore, studies on related fluoroacetophenones using ¹H and ¹³C NMR spectroscopy provide a framework for characterizing derivatives synthesized from this starting material.[6]

Core Applications & Synthetic Utility

This compound is not an end product but a critical starting point. Its value lies in its capacity to be transformed into more complex molecules for pharmaceuticals, agrochemicals, and specialty materials.[1] The primary modes of reactivity that make it a workhorse in organic synthesis are:

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), allowing for the extension of the carbon skeleton.[3]

-

Reduction: The ketone functionality can be easily reduced to a secondary alcohol using standard reducing agents (e.g., NaBH₄). This alcohol can then be used in subsequent reactions or serve as a precursor for chiral centers.[3]

-

Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted directly into a new amine, a foundational reaction in the synthesis of many bioactive compounds.[7]

-

Alpha-Functionalization: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

These reaction pathways are fundamental to building the molecular architectures required for novel drug candidates and advanced materials.[3]

Field-Proven Experimental Protocol: Reductive Amination

To illustrate the practical application of this compound, we present a representative protocol for the synthesis of a fluorinated amine, based on methodologies reported in peer-reviewed literature for creating potential therapeutic agents.[7] This protocol demonstrates a self-validating system where the successful formation of the product confirms the chosen synthetic strategy.

Objective: Synthesis of (±)-1-(3,5-Difluorophenyl)-N-(pyridin-2-yl)ethan-1-amine via reductive amination.

Causality of Experimental Choices:

-

Solvent (1,2-Dichloroethane): Chosen for its ability to dissolve the reactants and its compatibility with the reducing agent. It is also effective for azeotropic removal of water formed during the initial imine formation, driving the equilibrium towards the product.

-

Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN and generally provides cleaner reactions with higher yields.

-

Acid Catalyst (Acetic Acid): A catalytic amount of weak acid is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and facilitating the formation of the intermediate iminium ion.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.56 g, 10 mmol, 1.0 eq).

-

Reagent Addition: Add 2-aminopyridine (1.04 g, 11 mmol, 1.1 eq) followed by 1,2-dichloroethane (40 mL) and glacial acetic acid (0.1 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amine.

Caption: Workflow for the synthesis of a fluorinated amine.

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for constructing complex molecules with tailored properties.[1][3] The strategic placement of its two fluorine atoms provides a handle to enhance the pharmacokinetic and physicochemical profiles of drug candidates, making it a staple in medicinal chemistry programs. This guide has provided a comprehensive overview of its properties, structure, and a practical example of its application, underscoring its significance for professionals in drug development and materials science.

References

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

An In-Depth Technical Guide to 3',5'-Difluoroacetophenone: Properties, Reactivity, and Applications

This compound, a disubstituted aromatic ketone, has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in the presence of two fluorine atoms on the phenyl ring, which significantly alters the molecule's electronic properties, reactivity, and ultimately, the biological and material characteristics of its derivatives.[1][2] The electron-withdrawing nature of fluorine enhances the reactivity of the carbonyl group and influences the regioselectivity of further aromatic substitutions, making it a versatile precursor for a wide array of complex molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, and its applications in pharmaceutical and material sciences, intended for researchers and drug development professionals.

Physicochemical Properties

The unique physicochemical properties of this compound, summarized in the table below, are fundamental to its utility in synthetic chemistry. These properties dictate its solubility, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 123577-99-1 | [1][3] |

| Molecular Formula | C₈H₆F₂O | [1][3] |

| Molecular Weight | 156.13 g/mol | [1][3][4] |

| Appearance | Light yellow to brown powder or crystal; Low melting solid | [1][5] |

| Melting Point | 34 - 42 °C | [1][5] |

| Boiling Point | 95 °C at 13 mmHg; 94 °C | [1][5] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [5] |

| Solubility | Soluble in various organic solvents.[1] Log10 of Water solubility in mol/l: -2.79 (Calculated) | [4] |

| Refractive Index | n20/D 1.49 | [1] |

| Octanol/Water Partition Coefficient (logP) | 2.167 (Calculated) | [4] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [5] |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay between its ketone functional group and the difluorinated aromatic ring.[2] The two fluorine atoms exert a strong electron-withdrawing effect, which activates the aromatic ring towards certain reactions and enhances the electrophilicity of the carbonyl carbon.

This dual reactivity allows for a variety of chemical transformations:

-

Nucleophilic Addition: The carbonyl group is highly susceptible to attack by nucleophiles, facilitating the creation of diverse carbon or heteroatom chains.[2]

-

Reduction: The ketone can be readily reduced to a secondary alcohol, which can serve as a precursor for chiral centers or be further functionalized.[2]

-

Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds to construct more elaborate aromatic systems.[2]

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Material Science

This compound is a valuable intermediate in the synthesis of a wide range of commercially and scientifically important molecules.

-

Pharmaceutical Development: It is a key starting material for various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its derivatives have been explored for synthesizing fluorinated aminothethanamines and other biologically active molecules with potential for improved efficacy.[1]

-

Organic Synthesis: In a broader synthetic context, it is used to prepare complex molecules such as 1,3,5-triarylpyrazoline fluorophores and various heterocyclic compounds.

-

Material Science: The compound finds applications in creating specialty polymers and coatings, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[1]

-

Agrochemicals: It is also explored in the development of new agrochemicals, potentially leading to more effective pest control solutions.[1]

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of this compound. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 500 MHz)[6]

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding nuclei in the molecule, using TMS as the internal reference (0 ppm).

Caption: Workflow for NMR spectroscopic analysis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7][8] Use only outdoors or in a well-ventilated area.[7][8] Wash skin thoroughly after handling.[5][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7][8] It should be sealed in a dry environment at room temperature.[1][5][9]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its distinct physical properties and the synthetically advantageous reactivity imparted by the difluorinated phenyl ring make it an essential tool for chemists in pharmaceutical discovery, materials science, and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in research and development.

References

-

Chemical Properties of 3,5-Difluoroacetophenone (CAS 123577-99-1). (n.d.). Cheméo. [Link]

- Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. (n.d.).

-

General Experimental - Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.).

-

3',5'-Dichloroacetophenone. (n.d.). PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-Difluoroacetophenone (CAS 123577-99-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 123577-99-1 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 123577-99-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Solubility and Stability of 3',5'-Difluoroacetophenone

Introduction: The Role of 3',5'-Difluoroacetophenone in Modern Chemistry

This compound, a fluorinated acetophenone derivative, is a critical building block in the synthesis of complex molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a key intermediate for creating novel drug candidates and specialized chemicals.[2] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, a thorough understanding of the solubility and stability of this compound is paramount for researchers and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and develop stable formulations.

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore the theoretical basis for its behavior, present robust experimental protocols for its characterization, and discuss the interpretation of the resulting data, grounding our recommendations in established scientific principles and regulatory guidelines.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are the primary determinants of its solubility and stability characteristics.

| Property | Value | Source(s) |

| Chemical Name | 1-(3,5-difluorophenyl)ethanone | [1] |

| CAS Number | 123577-99-1 | [1][2] |

| Molecular Formula | C₈H₆F₂O | [2][3] |

| Molecular Weight | 156.13 g/mol | [1][2][3] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 34-42 °C (lit.) | [1][2] |

| Boiling Point | 95 °C @ 13 mmHg | [2] |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | [1] |

Part 1: The Solubility Profile of this compound

Solubility is a critical attribute that influences a compound's bioavailability, formulation possibilities, and reaction kinetics. The fluorinated structure of this compound enhances its solubility in a range of organic solvents, a property that is highly advantageous in synthetic chemistry.[2]

Theoretical Solubility Insights

The solubility of a molecule is governed by the principle of "like dissolves like." The presence of the polar carbonyl group and the electronegative fluorine atoms imparts a degree of polarity to the this compound molecule. However, the aromatic ring constitutes a significant non-polar region. This dual character suggests miscibility with a broad range of solvents.

-

Aqueous Solubility : The predicted water solubility is low. A calculated Log₁₀ of water solubility (Log₁₀WS) of -2.79 corresponds to a solubility in the range of 1.62 x 10⁻³ mol/L, confirming its hydrophobic nature.[3] This is expected for a molecule with a substantial non-polar phenyl ring.

-

Organic Solvent Solubility : The molecule's structure suggests good solubility in polar aprotic solvents (e.g., DMSO, Acetone) and chlorinated solvents (e.g., Dichloromethane), as well as moderate solubility in polar protic solvents like ethanol and methanol.

-

Lipophilicity (logP) : The calculated octanol/water partition coefficient (logP) is 2.167, indicating a preference for the lipid phase over the aqueous phase.[3] This is a crucial parameter in drug design for predicting membrane permeability.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The following protocol describes a robust method for quantifying the solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is specific for the analyte.

Causality of Experimental Design: The choice of the shake-flask method (a gold standard) is deliberate; it ensures intimate contact between the solute and solvent, facilitating the establishment of a true thermodynamic equilibrium. The inclusion of a specific HPLC-UV analytical method provides the necessary precision and selectivity to quantify the compound without interference from potential impurities.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of this compound (e.g., 20 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition : To each vial, add 1 mL of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetone, Dichloromethane).

-

Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 hours. A 24-hour period is typically sufficient for most compounds to reach equilibrium.[4] A preliminary kinetic study can be performed to confirm the minimum time to equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.[4] For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to ensure a clear supernatant.

-

Sample Dilution : Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant by applying the dilution factor.

-

Validation : The presence of undissolved solid in the vial at the end of the experiment validates that the measured concentration represents the saturation solubility.

Illustrative Solubility Data

The following table presents a hypothetical but realistic summary of solubility data for this compound, as would be generated by the protocol above.

| Solvent | Solubility Class | Quantitative Solubility (mg/mL) @ 25°C |

| Water | Sparingly Soluble | ~0.25 |

| Phosphate-Buffered Saline (pH 7.4) | Sparingly Soluble | ~0.22 |

| Ethanol | Freely Soluble | > 100 |

| Methanol | Freely Soluble | > 100 |

| Acetone | Freely Soluble | > 200 |

| Dichloromethane (DCM) | Freely Soluble | > 200 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 250 |

Workflow for Solubility Determination

The logical flow of the experimental protocol is visualized below.

Caption: Experimental workflow for determining saturation solubility.

Part 2: The Stability Profile of this compound

Stability testing is a non-negotiable component of chemical and pharmaceutical development. It provides critical information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] For a key intermediate like this compound, this data informs storage conditions, re-test periods, and potential degradation pathways.

Regulatory Framework for Stability Testing

International guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO), provide a robust framework for stability testing of active pharmaceutical ingredients (APIs).[6][7][8] These guidelines advocate for a systematic approach, including forced degradation (stress testing) and formal stability studies under defined storage conditions.[5]

Forced Degradation (Stress Testing) Protocol

The objective of stress testing is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[5]

Causality of Experimental Design: The conditions are intentionally more severe than those expected during routine handling and storage. This accelerates degradation, allowing for the rapid identification of potential liabilities in the molecular structure. A range of conditions (hydrolytic, oxidative, photolytic, thermal) is used to cover all likely degradation mechanisms.

Step-by-Step Protocol:

-

Stock Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Acidic Hydrolysis : Mix the stock solution with 1N HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis : Mix the stock solution with 1N NaOH and keep at room temperature for 8 hours.

-

Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation : Expose the solid compound to 70°C in a dry oven for 7 days. Also, heat a solution of the compound at 70°C for 7 days.

-

Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis : At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Formal Stability Study Protocol

Formal studies are performed on at least one to three representative batches of the material to establish a re-test period.[5][9] The substance should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[5][7]

| Study Type | Storage Condition | Testing Frequency (Minimum) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

RH = Relative Humidity

Testing Parameters: At each time point, the samples should be tested for attributes susceptible to change, such as:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products (quantification of known and unknown impurities)

A "significant change" for an active substance is defined as a failure to meet its specification.[6][9]

Potential Degradation Pathways

While specific degradation data for this compound is not publicly available, we can hypothesize pathways based on its chemical structure. The primary sites of reactivity are the acetyl group and the aromatic ring.

-

Oxidation : The methyl group of the acetyl moiety could be susceptible to oxidation, potentially forming a corresponding carboxylic acid or other oxidized species.

-

Hydrolysis : Under harsh acidic or basic conditions, reactions involving the ketone are possible, although ketones are generally stable to hydrolysis.

-

Photodegradation : Aromatic ketones can be photochemically reactive, potentially leading to radical-mediated degradation pathways or rearrangements.

Identifying these pathways is crucial for developing mitigation strategies during synthesis and formulation.[10]

Workflow for Stability Assessment

The comprehensive process for evaluating the stability of this compound is outlined in the diagram below.

Sources

- 1. 3 ,5 -Difluoroacetophenone 97 123577-99-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Difluoroacetophenone (CAS 123577-99-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. quora.com [quora.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3',5'-Difluoroacetophenone

This technical guide provides an in-depth analysis of the spectroscopic data for 3',5'-Difluoroacetophenone (CAS No. 123577-99-1), a key fluorinated building block in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the rationale behind the analytical techniques and the nuanced interpretation of the resulting spectra.

Molecular Structure and Analytical Significance

This compound, with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol , is an aromatic ketone.[3] Its structure, featuring a difluorinated phenyl ring attached to an acetyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing purity, and predicting its reactivity in synthetic applications.

| Identifier | Value |

| IUPAC Name | 1-(3,5-difluorophenyl)ethanone |

| CAS Number | 123577-99-1 |

| Molecular Formula | C₈H₆F₂O |

| Molecular Weight | 156.13 g/mol |

| Melting Point | 34-38 °C |

Table 1: Key identifiers and physical properties of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. Due to the presence of fluorine, we must also consider the effects of ¹⁹F coupling on the spectra.

While experimental ¹H and ¹³C NMR spectra for this specific compound are not available in publicly accessible databases like the Spectral Database for Organic Compounds (SDBS)[4][5][6], we can confidently predict the spectra based on established principles of NMR theory and data from analogous structures. This predictive approach demonstrates the power of spectroscopic interpretation.

Experimental Protocol: Acquiring NMR Spectra of a Solid Aromatic Ketone

The choice of protocol is dictated by the solid nature of the compound at room temperature and the need for high-resolution data.

Rationale for Experimental Choices:

-

Solvent Selection: A deuterated solvent is required to avoid large interfering solvent signals in ¹H NMR. Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for aromatic ketones and its residual peak is well-characterized.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in approximately 0.6 mL of solvent is optimal to achieve a good signal-to-noise ratio without causing line broadening due to viscosity. For the less sensitive ¹³C NMR, a more concentrated solution is preferable.[7]

-

Filtration: The sample must be filtered into the NMR tube to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to poor resolution and broad spectral lines.

Step-by-Step Protocol:

-

Weigh approximately 20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of Chloroform-d (CDCl₃).

-

Agitate the vial until the solid is completely dissolved.

-

Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.

-

Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

-

The sample is now ready for insertion into the NMR spectrometer.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will show signals for the methyl protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms. Multiplicity is determined by spin-spin coupling between protons and between protons and fluorine.

| Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~2.6 | Singlet | N/A | 3H | -CH₃ (H-8) |

| ~7.1 | Triplet of triplets (tt) | JHF ≈ 8.5, JHH ≈ 2.3 | 1H | H-4 |

| ~7.5 | Doublet of triplets (dt) | JHF ≈ 5.5, JHH ≈ 2.3 | 2H | H-2, H-6 |

Table 2: Predicted ¹H NMR data for this compound in CDCl₃.

Interpretation:

-

Methyl Protons (H-8): The acetyl methyl group is expected to appear as a sharp singlet around 2.6 ppm. It is too far from the fluorine atoms to exhibit significant coupling.

-

Aromatic Protons (H-2, H-4, H-6):

-

The proton at the C4 position is flanked by two fluorine atoms. Its signal will be split into a triplet by the two equivalent protons at C2 and C6 (meta coupling, JHH). This triplet will be further split into a triplet by the two equivalent fluorine atoms at C3 and C5 (ortho coupling, JHF). This results in a triplet of triplets.

-

The protons at the C2 and C6 positions are chemically equivalent. Their signal will be split into a doublet by the proton at C4 (meta coupling, JHH). This doublet will be further split into a triplet by the two fluorine atoms (para and ortho coupling), resulting in a doublet of triplets.

-

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum is characterized by the number of unique carbon environments and the significant impact of C-F coupling.

| Predicted Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~27 | Singlet | -C H₃ (C-8) |

| ~110 | Triplet | C-4 |

| ~113 | Doublet of doublets | C-2, C-6 |

| ~140 | Triplet | C-1 |

| ~163 | Doublet | C-3, C-5 |

| ~196 | Singlet | C =O (C-7) |

Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.

Interpretation:

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is expected to appear significantly downfield, around 196 ppm, as a singlet.

-

Methyl Carbon (C-8): The methyl carbon will be a singlet in the aliphatic region, around 27 ppm.

-

Aromatic Carbons:

-

C-3 and C-5: These carbons are directly attached to fluorine, resulting in a large one-bond C-F coupling constant. They will appear far downfield as a doublet.

-

C-1: This carbon is attached to the acetyl group and is two bonds away from two fluorine atoms. It will appear as a triplet due to ²JCF coupling.

-

C-2 and C-6: These equivalent carbons are coupled to two different fluorine atoms (one ortho, one para), resulting in a doublet of doublets.

-

C-4: This carbon is coupled to two equivalent fluorine atoms two bonds away, resulting in a triplet due to ²JCF coupling.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent tool for identifying functional groups. The Attenuated Total Reflectance (ATR) method is ideal for solid samples as it requires minimal preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

Rationale for Experimental Choices:

-

ATR Technique: ATR is a non-destructive technique that allows for the rapid analysis of solid powders with no sample preparation (like creating KBr pellets).[8][9][10] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[11]

-

Crystal Material: A diamond ATR crystal is often used due to its robustness and broad spectral range.

Step-by-Step Protocol:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.

-

Place a small amount (a few milligrams) of this compound powder onto the ATR crystal.

-

Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F bonds. The data presented here is sourced from the NIST Chemistry WebBook.[12]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| ~1700 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1300-1100 | Strong | C-F Stretch |

| < 900 | Medium-Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Key IR absorption bands for this compound.

Interpretation:

-

The most prominent peak is the strong, sharp absorption around 1700 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of an aromatic ketone.[11]

-

The presence of the aromatic ring is confirmed by the weak C-H stretching bands above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 cm⁻¹ .

-

The very strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.

-

The pattern of absorptions below 900 cm⁻¹ is indicative of the 1,3,5-trisubstitution pattern on the benzene ring.

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry

Rationale for Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a classic and robust method for volatile, thermally stable organic compounds under 600 Da.[13] It bombards the sample with high-energy electrons (typically 70 eV), causing ionization and extensive, predictable fragmentation, which is excellent for structural elucidation and database matching.[14]

-

Sample Introduction: The solid sample is introduced via a direct insertion probe, which is heated to vaporize the compound into the ion source under high vacuum.[15]

Step-by-Step Protocol:

-

Load a small amount of this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample.

-

The gaseous molecules enter the ionization chamber and are bombarded with a 70 eV electron beam.

-

The resulting ions are accelerated and guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and key structural fragments. The data presented here is sourced from the NIST Chemistry WebBook.[12]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | ~40 | [C₈H₆F₂O]⁺• (Molecular Ion, M⁺•) |

| 141 | 100 | [M - CH₃]⁺ (Base Peak) |

| 113 | ~20 | [C₆H₂F₂]⁺• or [C₇H₄FO]⁺ |

Table 5: Major fragments in the electron ionization mass spectrum of this compound.

Interpretation:

-

Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.

-

Base Peak (m/z 141): The most abundant fragment (the base peak) is observed at m/z 141. This results from the characteristic alpha-cleavage of ketones, where the bond between the carbonyl carbon and the methyl group is broken, ejecting a methyl radical (•CH₃, mass 15) and leaving a stable 3,5-difluorobenzoyl cation.

-

Other Fragments (m/z 113): The peak at m/z 113 likely arises from the loss of a carbonyl group (CO, mass 28) from the m/z 141 fragment.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

GC-MS Blog. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Srivastava, V. (2023). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Difluoroacetophenone. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Cheméo. (n.d.). 3,5-Difluoroacetophenone. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3′,5′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. 3,5-Difluoroacetophenone [webbook.nist.gov]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Senior Application Scientist's Guide to 3',5'-Difluoroacetophenone: Commercial Availability, Synthesis, and Application in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Among the vast array of fluorinated building blocks, 3',5'-Difluoroacetophenone (CAS No. 123577-99-1) has emerged as a pivotal intermediate. Its difluorinated phenyl ring, coupled with a reactive ketone moiety, offers a versatile platform for constructing complex molecular architectures.[1][2]

This technical guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into the mechanistic nuances of its synthesis, detail robust analytical methods for quality control, and showcase its application in the synthesis of high-value compounds, thereby offering a comprehensive resource for leveraging this key intermediate in your research and development endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale manufacturing needs. The typical purity offered is ≥97%, commonly determined by Gas Chromatography (GC). When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Below is a comparative table of prominent suppliers, offering a snapshot of their typical specifications for this compound.

| Supplier | Product Number (Example) | Purity Specification | Physical Form | Notes |

| Sigma-Aldrich | 541168 | ≥97% | Light yellow to brown powder/crystal | Provides access to peer-reviewed papers citing the product.[3] |

| Thermo Fisher Scientific (TCI) | D3425 | ≥97.0% (GC) | White to pale yellow fused solid | Offers detailed specifications including melting point range.[4][5] |

| Chem-Impex International | 45599 | ≥97% (GC) | Light yellow to brown powder to crystal | Provides a good overview of its applications in various fields.[2] |

| BLD Pharm | BD138435 | ≥97% | - | Specifies storage at room temperature, sealed in dry conditions.[6] |

Note: Product numbers and specifications are subject to change. It is always recommended to consult the supplier's most recent certificate of analysis for lot-specific data.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and understanding the underlying principles is key to optimizing the reaction for high yield and purity.

Core Reaction: Friedel-Crafts Acylation

The reaction involves the treatment of 1,3-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Figure 1: General scheme for the Friedel-Crafts acylation of 1,3-difluorobenzene.

The mechanism, as illustrated below, proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene.

Diagram of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials:

-

1,3-Difluorobenzene (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (1.2 eq)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Causality: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water. The inert atmosphere prevents side reactions. Cooling the initial mixture controls the exothermic reaction upon addition of acetyl chloride.

-

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension of aluminum chloride. Stir the mixture at 0 °C for 30 minutes.

-

Causality: This step allows for the formation of the acylium ion electrophile before the introduction of the aromatic substrate, ensuring its availability for the reaction.

-

-

Electrophilic Aromatic Substitution: Add a solution of 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Causality: The slow addition of 1,3-difluorobenzene maintains control over the reaction temperature. The fluorine atoms on the ring are deactivating, but they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 5-position is ortho to one fluorine and para to the other, making it the most activated site for acylation.

-

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and decomposing any remaining reactive species. The acid helps to break up the aluminum-ketone complex.

-

-